

Physical properties of 4-Fluorosalicylic acid (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Fluorosalicylic acid

Cat. No.: B1294951

[Get Quote](#)

A Technical Guide to the Physical Properties of 4-Fluorosalicylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the key physical properties of **4-Fluorosalicylic acid** (4-FSA), a compound of significant interest in pharmaceutical and agrochemical research. An understanding of its melting point and solubility is critical for its synthesis, formulation, and application in various scientific endeavors.[\[1\]](#)

Core Physical Properties

The physical characteristics of **4-Fluorosalicylic acid** are fundamental to its handling, processing, and behavior in chemical and biological systems.

Data Summary

The following table summarizes the available quantitative data for the melting point and solubility of **4-Fluorosalicylic acid**. Due to the limited availability of public quantitative solubility data for **4-Fluorosalicylic acid**, solubility data for the parent compound, salicylic acid, is provided for reference and comparison.

Physical Property	4-Fluorosalicylic Acid	Salicylic Acid (for reference)
Melting Point	170 - 191 °C[2]	159 °C
Solubility		
In Water	Data not available	0.2 g/100 mL (20°C)[3][4][5]
In Methanol	Soluble[6]	Data not available
In Ethanol	Data not available	~33.3 - 37.0 g/100 mL (temperature not specified)[7]

Experimental Protocols

Accurate determination of physical properties is paramount in chemical research. The following sections detail standard methodologies for measuring the melting point and solubility of a solid compound like **4-Fluorosalicylic acid**.

Melting Point Determination: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a crystalline solid.

Principle: A small, powdered sample of the substance is heated at a controlled rate. The temperature at which the substance transitions from a solid to a liquid is recorded as the melting point. Pure substances typically exhibit a sharp melting point range.

Apparatus:

- Melting point apparatus (e.g., Thiele tube with heating oil or a digital instrument)
- Capillary tubes (sealed at one end)
- Thermometer
- Mortar and pestle

Procedure:

- Sample Preparation: A small amount of the dry, crystalline **4-Fluorosalicylic acid** is finely powdered using a mortar and pestle.
- Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, creating a column of 2-3 mm in height.
- Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.
- Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
- Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

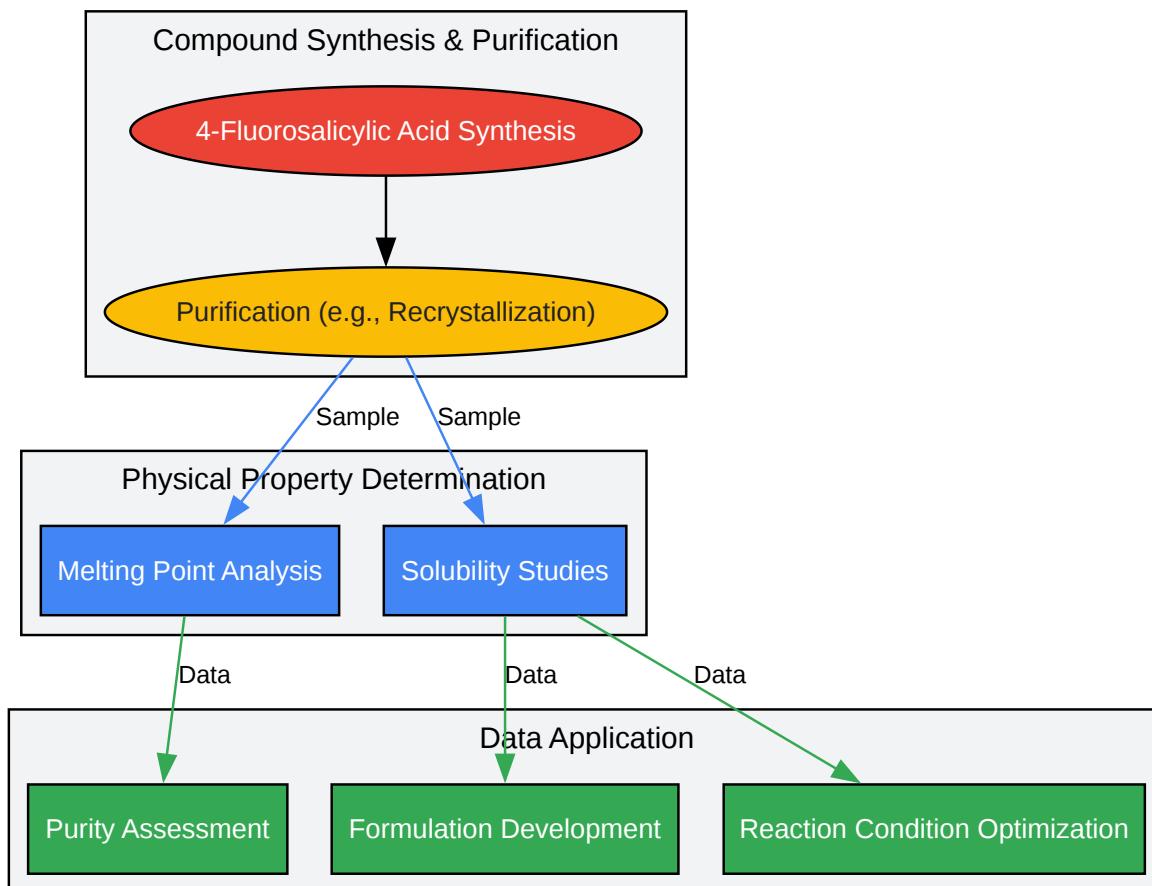
Solubility Determination: Shake-Flask Method

The shake-flask method is a standard procedure for determining the equilibrium solubility of a solid in a given solvent at a specific temperature.

Principle: An excess amount of the solid solute is agitated in a specific volume of the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then measured.

Apparatus:

- Conical flasks with stoppers
- Constant temperature water bath with a shaker
- Analytical balance
- Filtration apparatus (e.g., syringe filters)


- Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

- Preparation: An excess amount of **4-Fluorosalicylic acid** is added to a series of flasks, each containing a known volume of the desired solvent (e.g., water, methanol, ethanol).
- Equilibration: The flasks are sealed and placed in a shaking water bath set to the desired temperature. The mixtures are agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.
- Sample Withdrawal and Filtration: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.
- Analysis: The concentration of **4-Fluorosalicylic acid** in the clear, saturated filtrate is determined using a suitable and validated analytical method.
- Calculation: The solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or mol/L).

Logical Workflow for Physical Property Analysis

The determination and application of physical properties like melting point and solubility follow a logical progression in the research and development workflow. The following diagram illustrates this process.

[Click to download full resolution via product page](#)

Caption: Workflow for the analysis and application of 4-FSA physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 4-Fluorosalicylic acid 96 345-29-9 [sigmaaldrich.com]
- 3. homework.study.com [homework.study.com]

- 4. (Solved) - The solubility of salicylic acid in water at 20C is 0.2 g in 100... (1 Answer) | Transtutors [transtutors.com]
- 5. Solved The solubility of salicylic acid in water is 0.20 | Chegg.com [chegg.com]
- 6. 4-Fluorosalicylic acid, 98% | Fisher Scientific [fishersci.ca]
- 7. pharmacylibrary.com [pharmacylibrary.com]
- To cite this document: BenchChem. [Physical properties of 4-Fluorosalicylic acid (melting point, solubility)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1294951#physical-properties-of-4-fluorosalicylic-acid-melting-point-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com